Due to the lack of readily available scientific literature on the specific research applications of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, further exploration is needed in the following areas:
1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one is a chemical compound with the molecular formula C15H19N3O2 and a molecular weight of 273.33 g/mol. This compound is recognized as an intermediate in the synthesis of Apixaban, a potent oral anticoagulant used primarily for the prevention of venous thromboembolism and stroke in patients with atrial fibrillation . It appears as a solid with an off-white to pale beige color, and it has a melting point greater than 246°C . The compound is soluble in methanol and chloroform to a slight extent and should be stored under inert gas conditions at temperatures between 2–8°C .
These reactions highlight its role as an intermediate in complex organic syntheses.
1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one exhibits significant biological activity as an inhibitor of factor Xa, which plays a critical role in the coagulation cascade. This inhibition is crucial for its application in preventing thromboembolic events. The compound's structural features contribute to its binding affinity and selectivity towards this target, making it valuable in therapeutic applications related to anticoagulation .
The synthesis methods for 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one include:
This compound is primarily utilized in pharmaceutical research and development as an intermediate for synthesizing Apixaban and other related compounds. Its application extends to laboratory studies aimed at exploring new anticoagulant therapies and understanding coagulation mechanisms . Additionally, it serves as a model compound for studying structure-activity relationships in drug design.
Studies involving 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one focus on its interactions with biological targets, particularly factor Xa. These interactions are critical for understanding its mechanism of action as an anticoagulant. Furthermore, safety data indicate potential irritative effects on skin and eyes, necessitating careful handling during laboratory procedures .
Several compounds share structural similarities with 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one. Below is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
3-Morpholino-5,6-dihydropyridin-2(1H)-one | 545445-40-7 | 0.95 | Lacks the aminophenyl group |
3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one | 503615-03-0 | 0.82 | Contains a nitrophenyl substituent |
4-(4-Aminophenyl)morpholin-3-one | 438056-69-0 | 0.73 | Different ring structure without pyridine |
(4-Aminophenyl)(morpholino)methanone | 51207-86-4 | 0.72 | Different functional groups |
3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one | 1249057-53-1 | 0.79 | Lacks morpholine moiety |
The uniqueness of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one lies in its specific combination of functional groups that confer its biological activity as an anticoagulant while maintaining structural integrity necessary for effective interaction with factor Xa.